Cholecystokinin Octapeptide (1-3) (desulfated)

Description

Chemical Identity and Nomenclature

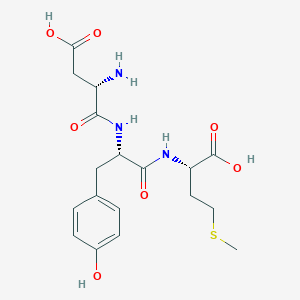

Cholecystokinin Octapeptide (1-3) (desulfated) is formally designated by the Chemical Abstracts Service number 121880-94-2 and carries the systematic chemical name (3S)-3-amino-4-[[(2S)-1-[[(1S)-1-carboxy-3-methylsulfanylpropyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-oxobutanoic acid. The compound exists as a linear tripeptide composed of three amino acid residues: L-aspartic acid, L-tyrosine, and L-methionine, linked through standard peptide bonds. The molecular formula C18H25N3O7S reflects the presence of eighteen carbon atoms, twenty-five hydrogen atoms, three nitrogen atoms, seven oxygen atoms, and one sulfur atom, resulting in a calculated molecular weight of 427.48 daltons.

The nomenclature "desulfated" specifically indicates the absence of sulfate modification on the tyrosine residue, distinguishing this compound from sulfated variants that are commonly found in biologically active cholecystokinin peptides. In standard three-letter amino acid code, the sequence is represented as Asp-Tyr-Met, while the single-letter abbreviation appears as DYM. Alternative systematic names include L-Methionine, L-alpha-aspartyl-L-tyrosyl- and Aspartyl-tyrosyl-methionine, reflecting different naming conventions used in peptide chemistry.

The following table summarizes the key chemical identifiers and properties:

| Property | Value |

|---|---|

| Chemical Abstracts Service Number | 121880-94-2 |

| PubChem Compound Identifier | 49864701 |

| Molecular Formula | C18H25N3O7S |

| Molecular Weight | 427.48 g/mol |

| Sequence (Three-Letter Code) | Asp-Tyr-Met |

| Sequence (Single-Letter Code) | DYM |

| IUPAC Name | (3S)-3-amino-4-[[(2S)-1-[[(1S)-1-carboxy-3-methylsulfanylpropyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |

The stereochemistry of the compound follows the natural L-configuration for all three amino acid residues, as indicated by the (S) designations in the systematic name. The presence of the methionine residue contributes the sulfur atom to the molecular formula, while the aspartic acid provides a carboxyl group that can exist in both protonated and deprotonated forms depending on the pH environment.

Historical Context and Discovery

The discovery of cholecystokinin and its related peptides traces back to the early twentieth century, beginning with foundational work by French physiologist Claude Bernard in 1856, who demonstrated that dilute acetic acid applied to the bile duct orifice stimulated bile release into the duodenum. This observation laid the groundwork for understanding chemical messengers in gastrointestinal function, though the specific peptide structures would not be elucidated for many decades.

The formal identification of cholecystokinin as a distinct hormone occurred in 1928 when Andrew Conway Ivy and Eric Oldberg at Northwestern University Medical School discovered a substance in jejunal extracts that caused gallbladder contraction, which they named "cholecystokinin". This discovery followed earlier work by Émile Wertheimer in 1903, who demonstrated that bile secretion responses were not mediated by the nervous system, and Charles Fleig in 1904, who showed that bile discharge was mediated by a blood-borne substance.

A significant milestone in cholecystokinin research came in 1943 when Alan A. Harper and Henry S. Raper at the University of Manchester discovered what they initially called "pancreozymin," a hormone that stimulated pancreatic enzyme secretion. However, subsequent research revealed that pancreozymin and cholecystokinin were actually the same peptide hormone, leading to the unified nomenclature of cholecystokinin for both activities.

The structural characterization of cholecystokinin peptides required decades of intensive work, culminating in the efforts of Swedish biochemists Johannes Erik Jorpes and Viktor Mutt. Their monumental task involved processing intestinal tissue from approximately 20,000 hogs to obtain sufficient material for sequence analysis. Through extensive purification procedures including boiling, acetic acid extractions, chromatographic separations, and counter-current distributions, they successfully isolated and characterized cholecystokinin-33 in 1968.

The identification of shorter cholecystokinin fragments, including octapeptides and their constituent tripeptides like Cholecystokinin Octapeptide (1-3) (desulfated), emerged from subsequent structure-activity relationship studies aimed at understanding which portions of the full-length peptide were responsible for specific biological activities. These studies revealed that different fragments of the cholecystokinin sequence exhibited varying degrees of biological activity, with the C-terminal regions generally showing the highest potency for receptor binding and physiological effects.

Research into desulfated variants of cholecystokinin peptides developed as scientists sought to understand the role of post-translational modifications in peptide function. The comparison between sulfated and desulfated forms provided crucial insights into structure-activity relationships, revealing that sulfation significantly enhanced biological potency for certain cholecystokinin activities while having minimal effects on others.

Relevance to Cholecystokinin Family and Gastrointestinal Biology

Cholecystokinin Octapeptide (1-3) (desulfated) occupies a significant position within the broader cholecystokinin peptide family, which constitutes one of the most important regulatory systems in gastrointestinal physiology and neurobiology. The cholecystokinin family encompasses a range of peptides derived from a common precursor, procholecystokinin, all sharing a conserved C-terminal bioactive sequence with the heptasequence Tyr-Met-Gly-Trp-Met-Asp-Phe-NH2. This family includes multiple forms distinguished by their length: cholecystokinin-58, cholecystokinin-33, cholecystokinin-22, and cholecystokinin-8, with the octapeptide form being particularly important for neurotransmitter functions.

The tripeptide fragment represents the N-terminal portion of the cholecystokinin octapeptide sequence, encompassing amino acids 26-28 of the full-length cholecystokinin-33 peptide. While the C-terminal regions of cholecystokinin peptides contain the primary receptor binding domains, the N-terminal regions, including the (1-3) fragment, contribute to overall peptide stability, processing, and potentially to receptor selectivity and binding kinetics.

Within gastrointestinal biology, cholecystokinin peptides serve multiple critical functions that have been extensively characterized through decades of research. These peptides stimulate pancreatic enzyme secretion and pancreatic growth, induce gallbladder contraction, regulate intestinal motility, promote satiety, and inhibit gastric acid secretion. The peptides are synthesized primarily in small intestinal endocrine I-cells and in cerebral neurons, from where they exert both local and systemic effects through binding to cholecystokinin-1 and cholecystokinin-2 receptors.

The cholecystokinin system demonstrates remarkable evolutionary conservation and widespread distribution throughout mammalian tissues. Beyond the gastrointestinal tract and central nervous system, cholecystokinin expression has been identified in multiple endocrine glands including pituitary cells, thyroid C-cells, pancreatic islets, adrenals, and testes, as well as in peripheral nerves, kidney cells, cardiac myocytes, and immune system cells. This broad distribution reflects the peptide family's role as ubiquitous messengers involved in diverse physiological processes.

The relationship between sulfated and desulfated forms of cholecystokinin peptides reveals important structure-activity principles that apply to the (1-3) fragment and its parent molecules. Sulfation of the tyrosine residue at position 2 of the octapeptide (corresponding to position 27 of cholecystokinin-33) dramatically enhances biological potency, particularly for binding to cholecystokinin-1 receptors. The desulfated forms, while less potent, retain certain biological activities and serve as important research tools for understanding receptor selectivity and peptide processing pathways.

Recent research has expanded understanding of cholecystokinin peptides beyond their classical gastrointestinal roles, revealing their involvement in pathological conditions including neuroendocrine tumors, cerebral astrocytomas, gliomas, and acoustic neuromas. The identification of cholecystokinin expression in various tumor types has led to investigations of these peptides as potential tumor markers and therapeutic targets, particularly following the discovery of cholecystokinin-producing tumors causing specific clinical syndromes.

Properties

IUPAC Name |

(3S)-3-amino-4-[[(2S)-1-[[(1S)-1-carboxy-3-methylsulfanylpropyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N3O7S/c1-29-7-6-13(18(27)28)20-17(26)14(8-10-2-4-11(22)5-3-10)21-16(25)12(19)9-15(23)24/h2-5,12-14,22H,6-9,19H2,1H3,(H,20,26)(H,21,25)(H,23,24)(H,27,28)/t12-,13-,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOKXEQLPBLLWHC-IHRRRGAJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N3O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stock Solution Protocol

For in vitro or in vivo studies, the compound is prepared as follows:

| Parameter | Details |

|---|---|

| Solvent | DMSO (primary solvent), PEG300, Tween 80, or saline for aqueous use. |

| Stock Concentration | 10 mM (typical) in DMSO |

| Storage | -20°C in aliquots, protected from light; stable for ≤1 month. |

Steps for In Vivo Formulation (from):

- Dissolve in DMSO to create a master liquid.

- Add PEG300 and mix until clear.

- Incorporate Tween 80 and homogenize.

- Dilute with ddH₂O to achieve the working concentration.

Comparative Data: Sulfated vs. Desulfated CCK-8

| Property | Sulfated CCK-8 | Desulfated CCK-8 (1-3) |

|---|---|---|

| Receptor Affinity | High (CCK-A/B) | Low (CCK-A), Moderate (CCK-B) |

| Biological Role | Stimulates ANP secretion, modulates digestion | Limited ANP effect, altered metabolic pathways |

Quality Control Metrics

- Purity Analysis: Reverse-phase HPLC with UV detection at 280 nm.

- Mass Spectrometry: ESI-MS used to confirm molecular weight (observed m/z: 427.48).

Scientific Research Applications

Biological Activities

Cholecystokinin Octapeptide (1-3) (desulfated) interacts primarily with CCK-A receptors in the central nervous system, influencing satiety signaling and potentially reducing food intake. Its biological activities include:

- Gastrointestinal Effects : Stimulates pancreatic exocrine secretion and gallbladder contraction while inhibiting gastric acid secretion and slowing gastric emptying .

- Neurobiological Effects : Involved in cognitive functions; studies have shown that it can promote glutamatergic synaptogenesis in the hippocampus, which may alleviate cognitive impairments following surgery .

Scientific Research Applications

The compound has several notable applications across different fields:

Gastrointestinal Research

Cholecystokinin Octapeptide (1-3) (desulfated) has been extensively studied for its role in gastrointestinal physiology. It is used to investigate:

- Digestive Disorders : Its effects on enzyme secretion from the pancreas and gallbladder contraction make it a candidate for studying conditions like pancreatitis and gallbladder dysfunction .

- Peptide Synthesis : Serves as a model peptide for studying peptide synthesis techniques and modifications.

Neurobiology

Research indicates that Cholecystokinin Octapeptide (1-3) (desulfated) plays a significant role in neurobiology:

- Cognitive Function : Studies have demonstrated its potential to improve cognitive recovery after surgical procedures by inhibiting reactive astrocytes and promoting synaptic health in aged mice .

- Satiety Regulation : Investigations into its effects on food intake regulation highlight its potential as a therapeutic target for obesity management .

Therapeutic Applications

The unique properties of Cholecystokinin Octapeptide (1-3) (desulfated) suggest several therapeutic applications:

- Postoperative Cognitive Dysfunction : Its ability to enhance cognitive recovery post-surgery positions it as a potential treatment for delayed neurocognitive recovery in elderly patients .

- Digestive Health : It may be explored as a therapeutic agent for various digestive disorders due to its regulatory effects on digestive enzyme secretion .

Comparative Analysis with Related Compounds

A comparative analysis of Cholecystokinin Octapeptide (1-3) (desulfated) with related compounds reveals distinct differences in biological activities:

| Compound Name | Structure/Modification | Biological Activity |

|---|---|---|

| Cholecystokinin Octapeptide (sulfated) | Contains sulfate at tyrosine | Stronger agonistic effects on receptors |

| Cholecystokinin Octapeptide (1-5) | Longer sequence | Broader range of biological activities |

| Gastrin | Related hormone | Primarily involved in gastric acid secretion |

| Desulfated Caerulein | Similar structure | Different receptor affinity |

The desulfation process significantly alters the receptor binding affinity and biological activity compared to other related peptides, making it a valuable tool for research.

Mechanism of Action

Cholecystokinin Octapeptide (1-3) (desulfated) exerts its effects by interacting with cholecystokinin receptors, primarily found in the gastrointestinal tract and central nervous system. The binding of the peptide to these receptors triggers a cascade of intracellular signaling events, leading to various physiological responses such as enzyme secretion, smooth muscle contraction, and modulation of appetite .

Comparison with Similar Compounds

Structural and Molecular Differences

The following table summarizes key structural and molecular distinctions between Cholecystokinin Octapeptide (1-3) (desulfated) and related compounds:

| Compound Name | CAS Number | Sequence | Sulfation Status | Molecular Weight | Key Receptors Targeted |

|---|---|---|---|---|---|

| CCK-8 (sulfated) | 25126-32-3 | DY(SO₃)MGWMDF-NH₂ | Sulfated | 1143.3 | CCK-A, CCK-B |

| CCK Octapeptide (1-3) (desulfated) | 25679-24-7 | DYMG | Desulfated | 296.3 | Weak/no affinity |

| CCK-33 (sulfated) | 9011-97-6 | Full CCK-33 sequence | Sulfated | ~3,900 | CCK-A, CCK-B |

| CCK Precursor (107-115) (desulfated) | 198483-37-3 | SAEEYEYPS | Desulfated | 1074.05 | Not well characterized |

| CCK Octapeptide (1-6) (desulfated) | 198483-36-2 | DYMGWM | Desulfated | 801.9 | Minimal CCK-A/CCK-B affinity |

Key Observations :

- Sulfation : The sulfate group on tyrosine (position 2) is critical for high-affinity binding to CCK-A (pancreatic) and CCK-B (brain) receptors. Desulfation reduces receptor affinity by up to 1,000-fold .

- Truncation : The (1-3) fragment lacks residues essential for receptor activation. For example, the C-terminal tetrapeptide (Trp-Met-Asp-Phe-NH₂) in CCK-8 is required for full agonism .

Functional Differences

Receptor Affinity and Signaling

- CCK-8 (sulfated) : Binds CCK-A (Kd = 0.3–1 nM) and CCK-B (Kd = 1–2 nM) with high affinity, stimulating pancreatic enzyme secretion and dopamine release in the brain .

- CCK (1-3) (desulfated) : Exhibits negligible binding to CCK receptors, making it functionally inert in standard assays .

- CCK-33 (sulfated) : Shares receptor targets with CCK-8 but has a slower metabolic clearance, prolonging its effects .

Biological Activity

Cholecystokinin (CCK) is a peptide hormone that plays a critical role in digestion and appetite regulation. The octapeptide form, specifically Cholecystokinin Octapeptide (1-3) (desulfated), has garnered attention due to its varied biological activities. This article explores its biological functions, mechanisms of action, and relevant research findings.

Overview of Cholecystokinin

CCK is primarily secreted by the I cells in the intestinal mucosa and is involved in stimulating the digestion of fats and proteins. It has multiple physiological roles, including:

- Stimulating pancreatic exocrine secretion : CCK enhances the secretion of digestive enzymes from the pancreas.

- Gallbladder contraction : It promotes the release of bile from the gallbladder, aiding in fat digestion.

- Intestinal motility : CCK increases the movement of the intestines, facilitating digestion and absorption.

Desulfated Cholecystokinin Octapeptide (1-3)

The desulfated form of CCK octapeptide retains some biological activities but exhibits differences in efficacy compared to its sulfated counterpart. The primary focus of this section is to detail its biological activities.

Biological Activities

-

Gastric Acid Secretion

- Research indicates that desulfated CCK can stimulate gastric acid secretion, although it is less potent than its sulfated form. This activity is critical for digestive processes and maintaining gastrointestinal health.

- Pancreatic Enzyme Secretion

- Neurotransmitter Functions

The mechanisms through which desulfated CCK exerts its effects involve interaction with specific receptors:

- CCK Receptors : Desulfated CCK interacts with CCK-A and CCK-B receptors, which are distributed throughout the gastrointestinal tract and central nervous system. The binding affinity and resultant signaling pathways may differ from those activated by sulfated forms .

Case Studies

- Cardiovascular Effects

- Gastrointestinal Disorders

Comparative Table of Biological Activities

| Activity | Sulfated CCK Octapeptide | Desulfated CCK Octapeptide |

|---|---|---|

| Gastric Acid Secretion | High | Moderate |

| Pancreatic Enzyme Secretion | High | Moderate |

| Intestinal Motility | High | Low |

| Neurotransmitter Activity | Significant | Altered |

| ANP Secretion | Yes | Yes |

Q & A

Basic Research Questions

Q. What are the recommended protocols for synthesizing and characterizing Cholecystokinin Octapeptide (1-3) (desulfated)?

- Methodological Answer :

- Synthesis : Use solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu chemistry. The sequence Asp-Tyr-Met ( ) requires careful deprotection and coupling steps. Desulfation is achieved via alkaline hydrolysis or enzymatic treatment (e.g., arylsulfatase).

- Characterization : Validate purity (>95%) via reverse-phase HPLC (C18 column, 0.1% TFA/acetonitrile gradient). Confirm molecular weight using MALDI-TOF mass spectrometry (expected m/z: ~296.28 Da for desulfated form) ( ).

- Storage : Lyophilize and store at -20°C in airtight, light-protected vials. Avoid repeated freeze-thaw cycles ().

Q. How should researchers design in vitro experiments to assess Cholecystokinin Octapeptide (1-3) (desulfated) stability under physiological conditions?

- Methodological Answer :

- Stability Assay : Incubate the peptide in phosphate-buffered saline (PBS, pH 7.4) at 37°C. Collect aliquots at 0, 1, 6, 12, and 24 hours.

- Analysis : Use LC-MS to monitor degradation products. Compare with controls (e.g., peptide stored at -20°C). Stability thresholds are defined as >90% intact peptide after 6 hours ().

- Limitations : Include protease inhibitors (e.g., aprotinin) if testing in serum-containing media ().

Q. What are the key considerations for selecting animal models to study Cholecystokinin Octapeptide (1-3) (desulfated) bioactivity?

- Methodological Answer :

- Species Reactivity : Rats and mice are preferred due to conserved CCK receptor subtypes (CCK1/CCK2) ( ).

- Administration : Use intracerebroventricular (ICV) or intraperitoneal (IP) routes. For neurological studies (e.g., neuroprotection), ICV delivery ensures CNS bioavailability ().

- Dosage : Start with 0.1–10 µg/kg based on prior studies (). Include vehicle controls (saline + 0.1% BSA) to account for solvent effects ().

Advanced Research Questions

Q. How can researchers resolve contradictory data on Cholecystokinin Octapeptide (1-3) (desulfated) receptor binding affinities across studies?

- Methodological Answer :

- Assay Standardization : Use guinea pig gallbladder membranes for CCK1 receptor binding ( ). Compete with radiolabeled CCK-8 (desulfated) (e.g., ¹²⁵I-BH-CCK-8) and quantify displacement via scintillation counting.

- Data Normalization : Express results as IC₅₀ values normalized to reference antagonists (e.g., devazepide for CCK1).

- Contradiction Analysis : Compare buffer conditions (e.g., pH, divalent cations) and species-specific receptor isoforms ( ).

Q. What experimental strategies can elucidate the interaction between Cholecystokinin Octapeptide (1-3) (desulfated) and dopamine signaling in the nucleus accumbens?

- Methodological Answer :

- In Vivo Microdialysis : Implant probes in rat nucleus accumbens. Administer CCK-8 (1-3) desulfated (10 µg/kg, IP) and measure extracellular dopamine via HPLC-ECD ().

- Electrophysiology : Use slice preparations to record neuronal firing post-CCK application (10–100 nM). Block CCK2 receptors with L365,260 to isolate CCK1 effects ().

- Behavioral Correlation : Pair electrophysiological data with locomotor activity assays (e.g., open-field test) ().

Q. How can researchers optimize Cholecystokinin Octapeptide (1-3) (desulfated) dosing in porcine models of neurological injury?

- Methodological Answer :

- Dose-Response Curves : Test 0.5–50 µg/kg IV in a cardiopulmonary resuscitation (CPR) model (). Monitor outcomes via MRI (lesion volume) and serum biomarkers (e.g., S100B for neuronal damage).

- Pharmacokinetics : Collect plasma at 5, 15, 30, and 60 minutes post-injection. Quantify peptide levels using ELISA (anti-CCK antibodies) ().

- Safety Thresholds : Define maximum tolerated dose (MTD) by assessing vital signs (e.g., mean arterial pressure) ().

Data Analysis and Reporting

Q. What statistical approaches are recommended for analyzing dose-dependent effects of Cholecystokinin Octapeptide (1-3) (desulfated)?

- Methodological Answer :

- Nonlinear Regression : Fit dose-response data to a sigmoidal curve (variable slope) using software like GraphPad Prism. Report EC₅₀/IC₅₀ with 95% confidence intervals ( ).

- Multiplicity Adjustments : For multi-group comparisons (e.g., across receptor subtypes), apply Bonferroni correction.

- Reproducibility : Include ≥3 biological replicates and report raw data in supplementary files ( ).

Q. How should researchers address species-specific variability in Cholecystokinin Octapeptide (1-3) (desulfated) bioactivity?

- Methodological Answer :

- Cross-Species Assays : Compare receptor binding in human, rat, and porcine tissues (). Use HEK293 cells transfected with species-specific CCK receptors.

- Structural Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinity differences ().

- In Silico Validation : Validate models with mutagenesis data (e.g., D28A mutation in CCK1) ( ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.